1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a biphenyl group, a benzo[d][1,3]dioxole moiety, and a piperazine ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N,N-dimethylformamide (DMF), sulfur, and various catalysts to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(imidazol-1-ylmethyl)benzene
- 4,4’-Bis(imidazol-1-yl)biphenyl
- 1,4-Bis(imidazol-1-ylmethylene)benzene
- 4,4’-Bis(imidazol-1-yl)diphenyl ether
Uniqueness
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its combination of a biphenyl ether, a benzo[d][1,3]dioxole moiety, and a piperazine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.2ClH/c30-23(19-31-25-9-5-4-8-24(25)22-6-2-1-3-7-22)18-29-14-12-28(13-15-29)17-21-10-11-26-27(16-21)33-20-32-26;;/h1-11,16,23,30H,12-15,17-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMUOLRTMHZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=CC=C4C5=CC=CC=C5)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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